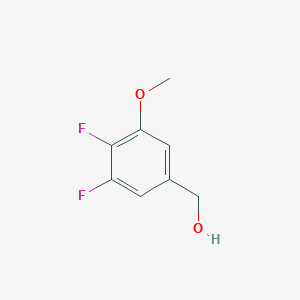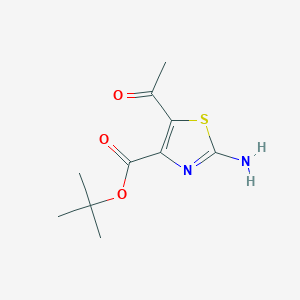![molecular formula C8H9N3O3 B2846941 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide CAS No. 2094470-63-8](/img/structure/B2846941.png)
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide, also known as POM-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. POM-1 is a member of the oxazole family of compounds and has been shown to inhibit the activity of various enzymes, including the bacterial metallo-β-lactamase (MBL) enzyme.
Mecanismo De Acción
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is a metalloenzyme inhibitor that works by binding to the active site of the enzyme and preventing the catalytic activity of the metal ion. In the case of MBL, 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide binds to the zinc ion in the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics.
Biochemical and Physiological Effects:
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has been shown to have potent inhibitory activity against MBL and other metalloenzymes. In vitro studies have shown that 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is effective against a wide range of bacterial strains, including those that are resistant to β-lactam antibiotics. 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has also been shown to have low toxicity in mammalian cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is its broad-spectrum activity against a wide range of bacterial strains. However, 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has been shown to have limited activity against some MBL variants, indicating that it may not be effective against all MBL-producing bacteria. Another limitation of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
Future research on 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide could focus on the development of more potent analogs of the compound, as well as the optimization of the synthesis method to improve yields and solubility. Additional studies could also investigate the efficacy of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide in animal models of bacterial infection and explore potential combination therapies with other antibiotics. Finally, research could focus on the development of diagnostic tools for the detection of MBL-producing bacteria and the screening of potential inhibitors, including 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide.
Métodos De Síntesis
The synthesis of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide involves the reaction of 2-amino-4-carboxy-5-nitrothiazole with acryloyl chloride to form 2-(2-carboxy-2-propenoylamino)-4-carboxy-5-nitrothiazole. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(2-(2-carboxy-2-propenoylamino)-4-carboxy-5-nitrothiazol-1-yl)ethyl oxalate. The final step involves the reaction of this intermediate with ethylamine to form 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential therapeutic applications in the treatment of bacterial infections. Specifically, 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of the MBL enzyme, which is responsible for the resistance of many bacteria to β-lactam antibiotics. 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has also been shown to have activity against other metalloenzymes, including the metalloprotease ADAM10.
Propiedades
IUPAC Name |
2-[(prop-2-enoylamino)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-2-6(12)10-3-7-11-5(4-14-7)8(9)13/h2,4H,1,3H2,(H2,9,13)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMABTUMPBAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CO1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2846858.png)
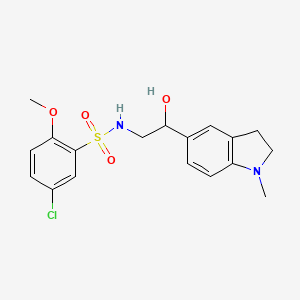
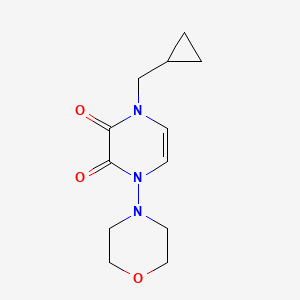
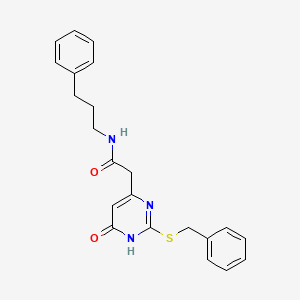
![N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2846864.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2846865.png)


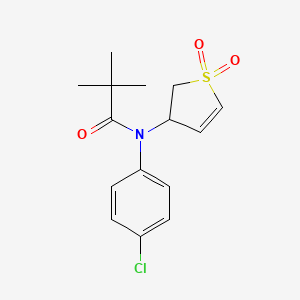
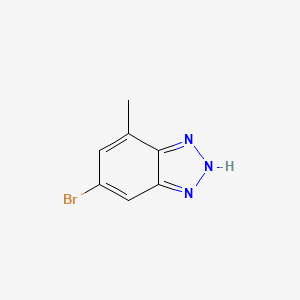
![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
